1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, a pyridazine ring, and a piperazine moiety
Mechanism of Action
Target of Action
The compound, also known as 1-(4-{4-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one, primarily targets Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their inhibition
Result of Action
The compound displays superior antipromastigote activity that is 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which are structurally similar to this compound, have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been identified yet.
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrazoline derivatives have been found to affect the production of reactive oxygen species (ROS) in cells, which can lead to cellular damage .
Molecular Mechanism
It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazole derivatives .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels, similar to other pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with appropriate hydrazine and diketone precursors, the pyrazole ring is formed through cyclization reactions.
Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized using suitable dicarbonyl compounds and hydrazine derivatives.
Coupling Reactions: The pyrazole and pyridazine rings are then coupled with a piperazine derivative through amide bond formation.
Final Assembly: The final step involves the coupling of the assembled intermediate with a phenyl ethanone derivative under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
- 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)propanone
- 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)butanone
Comparison: Compared to similar compounds, 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[4-[4-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-15(27)16-3-5-17(6-4-16)24-11-13-25(14-12-24)20(28)18-7-8-19(23-22-18)26-10-2-9-21-26/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKNQOJNBDFJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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